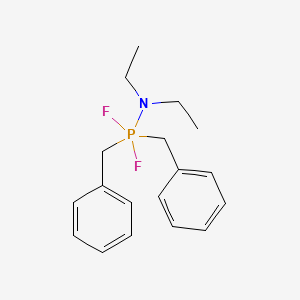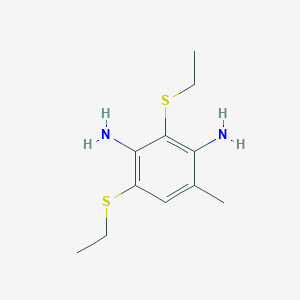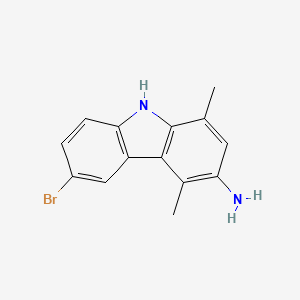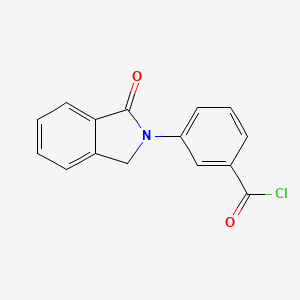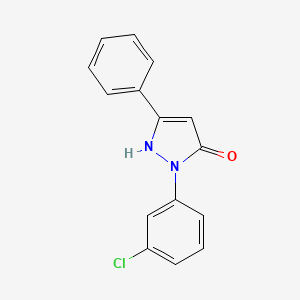![molecular formula C10H6BrF3O2 B14296536 2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 111887-23-1](/img/structure/B14296536.png)
2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a prop-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the bromination of 3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond or the bromine atom can yield different reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of reduced derivatives with single bonds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid
Uniqueness
2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
111887-23-1 |
|---|---|
Molekularformel |
C10H6BrF3O2 |
Molekulargewicht |
295.05 g/mol |
IUPAC-Name |
2-bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6BrF3O2/c11-8(9(15)16)5-6-2-1-3-7(4-6)10(12,13)14/h1-5H,(H,15,16) |
InChI-Schlüssel |
UZOVNGWUTLARCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



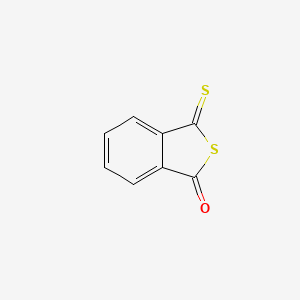
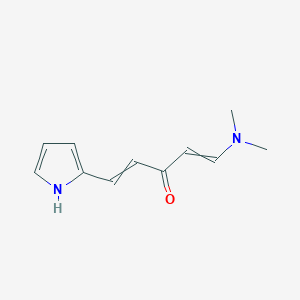
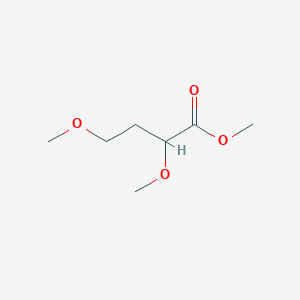
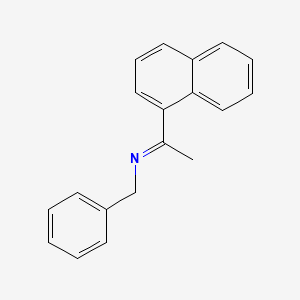
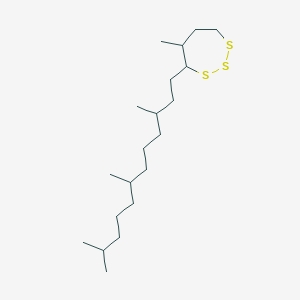

![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)
